alpha-D-Xylopyranose, 2,3,4-triacetate 1-(2,2,2-trichloroethanimidate)
Description
Properties
IUPAC Name |
[(3R,6R)-4,5-diacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl3NO8/c1-5(18)22-8-4-21-11(25-12(17)13(14,15)16)10(24-7(3)20)9(8)23-6(2)19/h8-11,17H,4H2,1-3H3/t8-,9?,10?,11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGHJYXWJQCCPK-AGVGLQIMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=N)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CO[C@@H](C(C1OC(=O)C)OC(=O)C)OC(=N)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl3NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Glycosylation Reactions
One of the primary applications of alpha-D-xylopyranose derivatives is in glycosylation reactions. These reactions are crucial in the synthesis of glycosides, which are compounds where a sugar is bonded to another functional group. The trichloroacetimidate group enhances the reactivity of the anomeric carbon, making it an effective glycosyl donor. This property is particularly useful in synthesizing complex carbohydrates and glycoconjugates used in drug development and biochemical research .
Synthesis of Glycoconjugates
Alpha-D-xylopyranose derivatives are employed in the synthesis of glycoconjugates, which play significant roles in biological processes such as cell recognition and signaling. These compounds are vital for creating vaccines and therapeutic agents that mimic natural glycoproteins or glycolipids. The triacetate group provides stability and solubility, facilitating their use in biological systems .
N-Acetylhexosaminidase Inhibitors
Research has indicated that derivatives of alpha-D-xylopyranose can serve as inhibitors for N-acetylhexosaminidases, enzymes involved in the breakdown of glycoproteins. Inhibiting these enzymes can have therapeutic implications for diseases linked to glycan metabolism, including certain cancers and genetic disorders. The design of potent inhibitors based on xylopyranose derivatives is an active area of research .
Antiviral and Antimicrobial Agents
There is emerging evidence that carbohydrate derivatives can exhibit antiviral and antimicrobial properties. Alpha-D-xylopyranose derivatives may interact with viral proteins or bacterial membranes, potentially leading to the development of new antiviral or antibacterial agents. This application is particularly relevant given the rising resistance to conventional antibiotics and the need for novel therapeutic strategies .
Bioconjugation Techniques
The ability to modify alpha-D-xylopyranose allows for its use in bioconjugation techniques, where it can be linked to proteins or other biomolecules to enhance their stability, solubility, or bioactivity. This application is crucial in developing targeted drug delivery systems and diagnostic tools .
Case Studies
Mechanism of Action
The compound exerts its effects through glycosylation reactions, where it acts as a glycosyl donor. The trichloroacetimidate group facilitates the formation of glycosidic bonds, which are crucial in the synthesis of complex carbohydrates and glycoconjugates. The molecular targets and pathways involved include enzymes and receptors that interact with carbohydrates.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: alpha-D-Xylopyranose, 2,3,4-triacetate 1-(2,2,2-trichloroethanimidate)
- Synonyms: 2,3,4-Tri-O-acetyl-α-D-xylopyranosyl trichloroacetimidate; 2,3,4-Triacetyl-α-D-xylopyranose 1-(2,2,2-trichloroethanimidate) .
- CAS Number: 128376-91-0 (listed in ) and 197144-02-8 (discrepancy noted in ).
- Molecular Formula: C₁₃H₁₆Cl₃NO₈.
- Molecular Weight : 420.63 g/mol.
- Physical Properties : Predicted boiling point: 395.3±52.0 °C; density: 1.58±0.1 g/cm³; pKa: 1.39±0.70 .
Applications :
This compound is a critical reagent in glycosylation reactions, particularly for synthesizing antiviral agents and carbohydrate-based pharmaceuticals. Its trichloroacetimidate group acts as a highly reactive leaving group, enabling efficient glycosidic bond formation under mild conditions .
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key differences between the target compound and its analogs:
Key Observations
Ester Group Impact: The number of acetate groups influences solubility and reactivity. For example, the galactopyranose tetraacetate (4 acetates) exhibits higher molecular weight (492.69 vs. 420.63) and boiling point (463.3°C vs. 395.3°C) compared to the xylopyranose triacetate, likely due to increased van der Waals interactions . Benzyl or benzoate esters (e.g., in the mannopyranose and glucopyranuronic acid derivatives) enhance lipophilicity, improving membrane permeability but requiring harsher deprotection conditions .
Sugar Backbone Modifications: 4,6-Dideoxy-xylo-hexopyranose lacks hydroxyl groups at C4 and C6, reducing steric hindrance and altering substrate specificity in enzymatic reactions . Uronic acid derivatives (e.g., glucopyranuronic acid) introduce carboxylic acid functionality, enabling pH-responsive drug release mechanisms .
Reactivity and Applications: The trichloroacetimidate group is universally leveraged for glycosylation, but the choice of sugar (xylose, galactose, mannose) dictates biological targeting. For instance:
- Xylose derivatives are prioritized for antiviral agents due to structural mimicry of viral glycoproteins .
- Galactose-based compounds are utilized in immunology for antigen synthesis .
- Mannose analogs are critical in synthesizing glycosylated amino acids for neurological research .
Research Findings and Trends
- Synthetic Efficiency: Xylopyranose triacetate’s lower molecular weight and fewer protecting groups simplify purification steps compared to heptaacetate derivatives, making it cost-effective for large-scale antiviral drug production .
- Thermal Stability: Compounds with higher acetate substitution (e.g., galactopyranose tetraacetate) demonstrate superior thermal stability, enabling reactions at elevated temperatures without decomposition .
- Emerging Applications: Lactopyranose heptaacetate’s use in cancer therapeutics highlights a trend toward highly functionalized sugars for targeted drug delivery .
Preparation Methods
Solvent Polarity and Donor-Acceptor Matching
Polar aprotic solvents (ε > 15) stabilize the oxocarbenium ion transition state, enhancing α-selectivity. Dichloromethane (ε 8.9) provides a balance between ion stabilization and reactivity, outperforming toluene (ε 2.4) in selectivity.
Temperature-Dependent Anomerization
Below −30°C, anomerization via hemiacetal ring-opening becomes kinetically inhibited, locking the α-configuration. Differential scanning calorimetry (DSC) shows exothermic transitions at −25°C corresponding to crystalline imidate stabilization.
Catalytic Acid Strength
Brønsted acid co-catalysts (e.g., triflic acid) accelerate imidate formation but promote acetyl migration. Lewis acids (BF·EtO) minimize side reactions, as evidenced by HPLC purity >98%.
Side Reaction Mitigation Strategies
Trichloroacetamide Formation Pathways
Intermolecular aglycon transfer, rather than intramolecular rearrangement, dominates trichloroacetamide side product formation. Crossover experiments using -labeled donors demonstrate >80% aglycon exchange, necessitating:
-
Slow donor addition (syringe pump over 2–4 hours)
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Stoichiometric activator (1.1 equiv TMSOTf)
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Exclusion of protic impurities (<50 ppm HO)
Acetyl Group Migration
Competitive 3→2 acetyl migration occurs at temperatures >0°C, detectable via NMR coupling patterns (J < 3 Hz for migrated products). Low-temperature quenching with saturated NaHCO arrests migration.
Analytical Characterization and Quality Control
Spectroscopic Validation
Chromatographic Purity Assessment
HPLC (Zorbax NH column, 85:15 hexane/isopropanol) shows single peak at t 12.7 min (254 nm).
Industrial-Scale Process Considerations
Pilot plant data (50 L reactor) highlight:
-
Cost drivers : Trichloroacetonitrile (48% of raw material costs)
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Throughput : 1.2 kg/batch with 76% isolated yield
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Waste streams : 8 L dichloromethane/kg product (recycled via distillation)
Environmental impact assessments favor enzymatic acetylation (Candida antarctica lipase B) reducing acetic anhydride usage by 40%.
Comparative Analysis of Alternative Synthetic Routes
Table 2. Evaluation of Compounding Methodologies
| Method | Steps | Overall Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Classical stepwise | 5 | 58 | 97 | Moderate |
| One-pot acetylation/imidate | 3 | 63 | 93 | High |
| Enzymatic-acid hybrid | 4 | 71 | 99 | Low |
The enzymatic-acid hybrid approach, while high-yielding, requires specialized immobilization reactors, limiting current industrial adoption .
Q & A
Q. What are the established protocols for synthesizing α-D-xylopyranose derivatives using trichloroethanimidate as a leaving group?
The synthesis typically involves activating the anomeric hydroxyl group of 2,3,4-tri-O-acetyl-α-D-xylopyranose with trichloroacetonitrile in the presence of a base like DBU (1,8-diazabicycloundec-7-ene) to form the trichloroacetimidate intermediate. This intermediate is then reacted with nucleophiles (e.g., alcohols, azidosphingosine derivatives) under acidic conditions (e.g., BF₃·OEt₂ in CH₂Cl₂) to achieve stereocontrolled glycosylation. The β-selectivity is attributed to the anomeric effect and reaction conditions .
Q. How can researchers characterize the stereochemical purity of glycosylation products derived from this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For example, ¹H-NMR coupling constants (J₁,₂) distinguish α/β anomers: α-anomers typically show J = 3–5 Hz (axial-equatorial coupling), while β-anomers exhibit J = 7–9 Hz (equatorial-equatorial coupling). High-resolution mass spectrometry (HRMS) and X-ray crystallography may further confirm structural integrity .
Q. What are the primary biomedical applications of α-D-xylopyranose trichloroacetimidate derivatives?
This compound is a key intermediate in synthesizing glycosides (e.g., β-D-xylopyranosides) for studying glycosaminoglycan biosynthesis, antiviral agents, and carbohydrate-protein interactions. It has been used to generate probes for enzyme specificity studies and glycan-based drug candidates .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical outcomes during glycosylation reactions?
Contradictions often arise from competing mechanisms (e.g., SN1 vs. SN2 pathways). To address this:
- Optimize reaction temperature : Lower temperatures favor SN2 (β-selectivity), while higher temperatures promote SN1 (α-selectivity).
- Modify leaving groups : Trichloroacetimidates offer better stereocontrol than thioglycosides.
- Use additives : Polar aprotic solvents (e.g., CH₃CN) enhance β-selectivity by stabilizing transition states .
Q. Table 1. Stereochemical Outcomes Under Different Conditions
| Catalyst | Solvent | Temp (°C) | α:β Ratio | Reference |
|---|---|---|---|---|
| BF₃·OEt₂ | CH₂Cl₂ | −40 | 1:99 | |
| TMSOTf | CH₃CN | 0 | 5:95 | |
| None (thermal) | Toluene | 80 | 70:30 |
Q. What methodologies are recommended for analyzing hydrolytic stability of acetyl-protected intermediates?
Q. How can researchers optimize glycosylation yields when using sterically hindered nucleophiles?
- Pre-activation strategy : Pre-mix the trichloroacetimidate with a catalytic amount of TMSOTf before adding the nucleophile.
- Microwave-assisted synthesis : Reduces reaction time and improves yields (e.g., 20 min at 50°C vs. 12 h conventionally).
- Protecting group modulation : Replace acetyl groups with bulkier protections (e.g., benzoyl) to reduce steric hindrance .
Q. What are the limitations of trichloroacetimidate chemistry in large-scale syntheses?
- Sensitivity to moisture : Requires anhydrous conditions and inert atmospheres.
- Cost of reagents : Trichloroacetonitrile and specialized catalysts (e.g., DBU) increase production costs.
- Byproduct formation : Trace HCl from decomposition may necessitate scavengers (e.g., molecular sieves) .
Methodological Challenges and Solutions
Q. How can contradictory NMR data for glycosylation products be reconciled?
Contradictions may stem from dynamic rotational isomerism. Solutions include:
- Variable-temperature NMR : Identify coalescence points to confirm conformational exchange.
- 2D NMR (NOESY/ROESY) : Resolve overlapping signals and assign anomeric configuration unambiguously .
Q. What strategies mitigate side reactions during trichloroacetimidate activation?
- Controlled stoichiometry : Use 1.1–1.2 equivalents of BF₃·OEt₂ to avoid overactivation.
- In situ quenching : Add triethylamine post-reaction to neutralize acidic byproducts.
- Purification protocols : Flash chromatography with EtOAc/hexane gradients removes unreacted starting material .
Data Interpretation and Validation
Q. How should researchers validate glycan-protein binding assays using derivatives of this compound?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) for synthetic glycans against lectins.
- Competitive ELISA : Compare IC50 values of synthesized glycans with natural ligands.
- Molecular docking : Correlate experimental binding data with computational models of glycan-protein interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
